13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
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Overview
Description
The compound 13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is a complex organic molecule characterized by its intricate polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the preparation of the core polycyclic structure, followed by the introduction of the azapentacyclo groups. Key reagents used in these steps include strong bases, oxidizing agents, and catalysts to facilitate the formation of the complex ring systems.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to manage the complex reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions could produce fully hydrogenated forms of the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex polycyclic structures and their reactivity.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of diseases that involve polycyclic compounds.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The polycyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
- 1,2-diphenylethyl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Uniqueness
This compound is unique due to its highly complex polycyclic structure, which distinguishes it from other similar compounds. Its specific arrangement of fused rings and the presence of azapentacyclo groups contribute to its distinct chemical and physical properties.
Biological Activity
The compound 13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene (CAS No. 1256952-85-8) belongs to a class of compounds known for their complex polycyclic structures and potential pharmacological activities.
Chemical Structure and Properties
This compound features a unique azapentacyclic structure that includes multiple fused rings with nitrogen atoms integrated into the framework. Its molecular formula is C58H44N2 with a molecular weight of 769 g/mol.
Property | Value |
---|---|
Molecular Formula | C58H44N2 |
Molecular Weight | 769 g/mol |
CAS Number | 1256952-85-8 |
H-Bond Donor | 0 |
H-Bond Acceptor | 2 |
The biological activity of this compound is hypothesized to involve interactions with various biological targets including enzymes and receptors due to its structural complexity and the presence of functional groups capable of forming hydrogen bonds and other intermolecular interactions.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit a range of biological activities such as:
- Antitumor Activity : Some azapentacyclic compounds have shown promise in inhibiting tumor growth in vitro and in vivo.
- Antimicrobial Properties : These compounds may possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.
- Neuroprotective Effects : Certain derivatives have been studied for their potential in protecting neuronal cells from oxidative stress.
In Vitro Studies
In vitro assays have demonstrated that derivatives of the azapentacyclic structure can inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest at various phases.
In Vivo Studies
Animal models have been utilized to evaluate the efficacy of similar compounds in reducing tumor size and improving survival rates in cancer-bearing subjects.
Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity while reducing toxicity. Techniques such as molecular docking simulations are employed to predict interactions with target proteins.
Properties
Molecular Formula |
C58H44N2 |
---|---|
Molecular Weight |
769.0 g/mol |
IUPAC Name |
13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
InChI |
InChI=1S/C58H44N2/c1-3-19-43(20-4-1)57(59-35-45-31-27-39-15-7-11-23-49(39)53(45)54-46(36-59)32-28-40-16-8-12-24-50(40)54)58(44-21-5-2-6-22-44)60-37-47-33-29-41-17-9-13-25-51(41)55(47)56-48(38-60)34-30-42-18-10-14-26-52(42)56/h1-34,57-58H,35-38H2/t57-,58-/m0/s1 |
InChI Key |
ZAWDGAJPEFTJPD-YQOHNZFASA-N |
Isomeric SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1[C@@H](C5=CC=CC=C5)[C@H](C6=CC=CC=C6)N7CC8=C(C9=CC=CC=C9C=C8)C1=C(C7)C=CC2=CC=CC=C21)C=CC1=CC=CC=C14 |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1C(C5=CC=CC=C5)C(C6=CC=CC=C6)N7CC8=C(C9=CC=CC=C9C=C8)C1=C(C7)C=CC2=CC=CC=C21)C=CC1=CC=CC=C14 |
Origin of Product |
United States |
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